molecular formula C12H16N4O2 B5589438 4-methyl-N-(4-nitrobenzylidene)-1-piperazinamine

4-methyl-N-(4-nitrobenzylidene)-1-piperazinamine

Cat. No. B5589438
M. Wt: 248.28 g/mol
InChI Key: YDPFSXYUVXYZIP-JLHYYAGUSA-N
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Description

Synthesis Analysis

The synthesis of 4-methyl-N-(4-nitrobenzylidene)-1-piperazinamine involves a reaction of 2-nitrobenzylchloride and piperazine, leading to the formation of diamine, which is then used to prepare Mn(II) and Zn(II) macrocyclic Schiff-base complexes (Keypour et al., 2017). Additionally, synthesis through cyclization of (4-nitrobenzyl)-ethylenediamine has been described, resulting in bifunctional tetraaza macrocycles and piperazine derivatives (McMurry et al., 1992).

Molecular Structure Analysis

The molecular structure of 4-methyl-N-(4-nitrobenzylidene)-1-piperazinamine is characterized by the twisted mean planes of the nitro group and the 2-nitrobenzyl ring relative to the piperazine ring, with a notable N—N=C—C torsion angle. This configuration is evident in its crystal structure, where weak C—H⋯O interactions link the molecules into dimers (Kavitha et al., 2013).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including cyclization and alkylation, to form diverse derivatives. Its chemical reactions are integral in synthesizing macrocyclic Schiff-base ligands and complexes (Keypour et al., 2017).

Physical Properties Analysis

The physical properties, particularly the crystal structures of its derivatives, reveal polymorphs and distinctive molecular conformations. These properties are essential in understanding the compound's behavior in different chemical contexts (Jotani et al., 2018).

Chemical Properties Analysis

The compound's chemical properties, like its reactivity in forming macrocyclic Schiff-base complexes, signify its potential in various chemical and biological applications. These properties are closely related to its molecular structure and physical characteristics (Keypour et al., 2017).

Scientific Research Applications

Synthesis and Chelating Agents

4-Methyl-N-(4-nitrobenzylidene)-1-piperazinamine derivatives have been synthesized and explored for their potential in creating bifunctional chelating agents. Such compounds can be used in the development of diagnostic and therapeutic radiopharmaceuticals. The synthesis involves the cyclization of (4-nitrobenzyl)-ethylenediamine with appropriate amino disuccinimido esters, leading to the formation of macrocyclic diamides. These compounds are then subjected to reduction and alkylation steps to produce the desired chelating agents, which could have applications in medicine, particularly in targeted cancer therapy and diagnostic imaging (McMurry et al., 1992).

Chemical Reactions in Microemulsions

Studies have investigated the behavior of similar compounds in microemulsions, focusing on chemical reactions such as the Michael addition and aminolysis. These reactions have practical applications in chemical synthesis and pharmaceutical formulations. The kinetic studies of these reactions provide insights into how the distribution of reagents in microemulsions can affect the reaction rates, offering valuable information for designing efficient reaction conditions in industrial and pharmaceutical chemistry (Fernández et al., 2005).

Coordination Chemistry for Therapeutic Applications

The synthesis of Mn(II) and Zn(II) complexes with new macrocyclic Schiff-base ligands containing the piperazine moiety, derived from reactions involving similar nitrobenzyl-substituted compounds, has been explored. These complexes have been characterized for their structural, spectroscopic, and biological properties, including cytotoxic and antibacterial activities. Such research contributes to the development of new therapeutic agents with potential applications in treating infections and cancer (Keypour et al., 2017).

Antibacterial and Anticholinesterase Activities

Hydrazone derivatives containing the piperazine moiety have been synthesized and evaluated for their antibacterial and anticholinesterase activities. These compounds could lead to the development of new drugs for treating bacterial infections and neurological disorders such as Alzheimer's disease. The synthesis involves the reaction of 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide with aromatic aldehydes, demonstrating the versatility of nitrobenzyl-piperazine derivatives in medicinal chemistry (Kaya et al., 2016).

Corrosion Inhibition

Research on Schiff bases derived from similar nitrobenzylidene compounds has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is crucial in industrial processes where corrosion resistance is essential, such as in oil and gas production and metal processing. The corrosion inhibition properties are attributed to the adsorption of these compounds on the metal surface, forming a protective layer that reduces corrosion rates (Singh & Quraishi, 2016).

properties

IUPAC Name

(E)-N-(4-methylpiperazin-1-yl)-1-(4-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-14-6-8-15(9-7-14)13-10-11-2-4-12(5-3-11)16(17)18/h2-5,10H,6-9H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPFSXYUVXYZIP-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[(E)-(4-nitrophenyl)methylidene]piperazin-1-amine

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